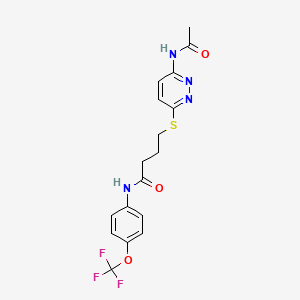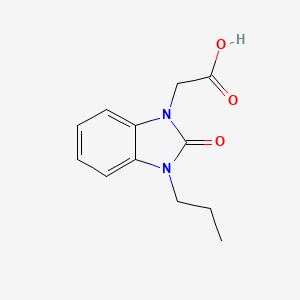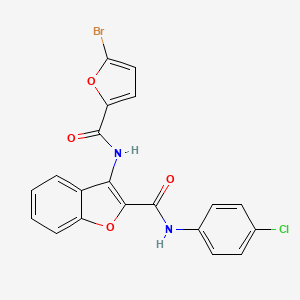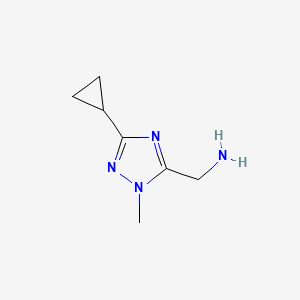![molecular formula C11H8N2 B2802092 Benzo[cd]indol-2-amine CAS No. 108155-26-6](/img/structure/B2802092.png)
Benzo[cd]indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound that has been studied for its potential in cancer therapy . It has been used in the development of lysosome-targeted bio-imaging agents and anti-metastatic agents .
Synthesis Analysis
The synthesis of Benzo[cd]indol-2(1H)-one derivatives has been explored in various studies. For instance, a study reported the development of three novel series of polyamine-Benzo[cd]indol-2(1H)-one conjugates . Another study discussed the use of Benzo[cd]indol-2(1H)-one as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents .Molecular Structure Analysis
Benzo[cd]indol-2(1H)-one is a part of a new class of BET bromodomain inhibitors . The structure-based optimization of this compound has led to the development of potent compounds with significantly improved activity .Chemical Reactions Analysis
While specific chemical reactions involving Benzo[cd]indol-2(1H)-one are not detailed in the search results, indole derivatives, which include Benzo[cd]indol-2(1H)-one, are known to be involved in various reactions. For instance, they can act as reactants in photo-Fries rearrangement .Scientific Research Applications
- Researchers have explored benzo[cd]indol-2(1H)-ones derivatives as lysosome-targeted anti-metastatic agents. Specifically, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. It entered cancer cells via lysosomal polyamine transporters, inducing autophagy and apoptosis. The crosstalk between autophagy and apoptosis induced by 15f showed mutually reinforcing patterns. Additionally, 15f exhibited strong green fluorescence, making it a potential imaging agent for lysosomes .
- Benzo[cd]indol-2(1H)-ones have been identified as a new class of BET bromodomain inhibitors. Starting from structure-based virtual screening (SBVS), these compounds were optimized and evaluated. They exhibit promising binding activities against BRD4, a key protein involved in epigenetic regulation .
Anti-Metastatic Agent
BET Bromodomain Inhibitors
Mechanism of Action
Target of Action
Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .
Mode of Action
Benzo[cd]indol-2-amine enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by Benzo[cd]indol-2-amine is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake
Result of Action
The result of Benzo[cd]indol-2-amine’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .
Action Environment
The action of Benzo[cd]indol-2-amine can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell
Safety and Hazards
Future Directions
Benzo[cd]indol-2(1H)-one and its derivatives have shown promise in cancer therapy, particularly as lysosome-targeted anti-metastatic agents . Future research could focus on further developing these compounds for use against liver-cancer metastasis and lysosome imaging . Additionally, the strategy of conjugating polyamine tails with bioactive molecules such as anticancer and antimicrobial agents has been widely exploited to enhance their pharmacological profile . This suggests potential future directions in the development of new therapeutic possibilities.
properties
IUPAC Name |
benzo[cd]indol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJOJPQROXNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24829130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)
![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)